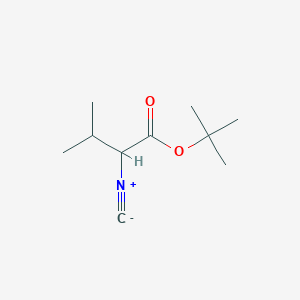

tert-Butyl 2-isocyano-3-methylbutyrate

Description

No data is available in the provided evidence to describe this compound’s structure, synthesis, or applications. Typically, such tert-butyl esters with isocyano groups are used in organic synthesis as intermediates for peptide modifications or heterocycle formation. However, this information cannot be corroborated by the given sources.

Properties

IUPAC Name |

tert-butyl 2-isocyano-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7(2)8(11-6)9(12)13-10(3,4)5/h7-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQOFVFTJQSFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374793 | |

| Record name | tert-Butyl 2-isocyano-3-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32755-42-3 | |

| Record name | tert-Butyl 2-isocyano-3-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2-isocyano-3-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-isocyano-3-methylbutyrate can be synthesized through the reaction of DL-Valine tert-butyl ester with phosgene or triphosgene in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent decomposition of the isocyanide group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-isocyano-3-methylbutyrate is known to participate in various types of chemical reactions, including:

Multicomponent Reactions: Such as the Ugi reaction, where it acts as an isocyanide component.

Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with other compounds.

Common Reagents and Conditions:

Reagents: Common reagents include phosgene , triphosgene , and triethylamine .

Conditions: Reactions are typically carried out at low temperatures to maintain the stability of the isocyanide group.

Major Products:

Ugi Reaction Products: The Ugi reaction involving this compound typically yields peptidomimetic compounds .

Cycloaddition Products: Cycloaddition reactions can produce various cyclic compounds .

Scientific Research Applications

tert-Butyl 2-isocyano-3-methylbutyrate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-isocyano-3-methylbutyrate primarily involves its role as an isocyanide in multicomponent reactions. The isocyanide group can react with various nucleophiles and electrophiles to form complex products . The molecular targets and pathways involved depend on the specific reaction and the other components involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis of the compounds mentioned in the evidence and their irrelevance to the requested comparison:

Table 1: Compounds from the Evidence vs. Target Compound

Key Limitations:

- Structural Differences: The isocyano group (-NC) in the target compound is absent in all evidence-listed compounds. Isocyanates (e.g., methyl isothiocyanate in ) exhibit distinct reactivity compared to isocyanides.

- Spectroscopic Data : While NMR and UV data are provided for Zygocaperoside and Isorhamnetin-3-O glycoside , these methods are irrelevant for comparing tert-butyl esters or isocyanides.

Recommendations for Further Research

To address this gap, additional sources should be prioritized, such as:

Databases: SciFinder or Reaxys for structural analogs (e.g., tert-butyl isocyanopropionates).

Reactivity Studies : Literature on isocyanide ester stability or applications in catalysis.

Spectroscopic Comparisons : NMR data for tert-butyl esters with branched alkyl chains.

Biological Activity

tert-Butyl 2-isocyano-3-methylbutyrate (CAS Number: 32755-42-3) is a compound of significant interest in the fields of organic chemistry and medicinal research. As an isocyanide, it plays a crucial role in multicomponent reactions, particularly in the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Synthesis

This compound can be synthesized through reactions involving DL-Valine tert-butyl ester and phosgene or triphosgene in the presence of a base such as triethylamine. The synthesis typically requires low temperatures to maintain the stability of the isocyanide group.

The biological activity of this compound primarily arises from its ability to participate in multicomponent reactions where it acts as an isocyanide. This allows it to react with various nucleophiles and electrophiles, forming complex products that may exhibit biological activity. Its role in synthesizing peptidomimetics suggests potential therapeutic applications .

Peptidomimetics Development

Peptidomimetics derived from this compound have shown promise in mimicking natural peptides, which can lead to new drug candidates with improved stability and bioavailability. Research indicates that these compounds may interact with biological targets similarly to their natural counterparts, potentially enhancing their therapeutic efficacy.

Case Studies and Research Findings

- Synthesis of Peptidomimetics : A study demonstrated that this compound could be effectively utilized in Ugi reactions, yielding diverse peptidomimetic compounds. These compounds were evaluated for their biological activity against various targets, showing promising results in preliminary assays.

- Metabolic Stability : Research has indicated that the presence of a tert-butyl group can influence metabolic stability. Compounds with this group often undergo oxidation, affecting their pharmacokinetic properties. Studies have shown that modifications to the tert-butyl group can enhance metabolic stability, which is crucial for drug development .

- In Vitro Studies : In vitro studies have assessed the reactivity of this compound in liver microsomes, revealing its metabolic pathways and potential interactions with cytochrome P450 enzymes. These studies are essential for understanding how this compound might behave in biological systems and its implications for drug metabolism .

Summary Table of Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.